N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-yl group substituted with a dimethylamino group and a phenoxyacetamide moiety, making it a versatile molecule for scientific research and industrial use.
Mechanism of Action
Target of Action
The primary target of the compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide is the PDGFRα kinase . This kinase plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its target, the PDGFRα kinase, by binding to an allosteric hydrophobic pocket generated by DFG-out shifting in the inactive conformation . This binding inhibits the kinase’s activity, leading to changes in cell signaling pathways .
Biochemical Pathways
The inhibition of PDGFRα kinase by the compound affects various cell signaling pathways. The most significant impact is on the pathways driving Chronic Eosinophilic Leukemia (CEL), where the compound potently inhibits the proliferation of CEL cell line EOL-1 .
Pharmacokinetics
The compound’s strong potency against pdgfrα kinase suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the inhibition of PDGFRα mediated signaling pathways, arresting cell cycle progression, and induction of apoptosis . This leads to a decrease in the proliferation of CEL cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyrimidin-2-yl core This core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be utilized as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other biologically active molecules allows it to be explored as a therapeutic agent for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound with similar structural features but different functional groups.
Phenoxyacetic acid: A simpler molecule lacking the pyrimidin-2-yl group.
2-Phenoxyacetamide derivatives: Other compounds with similar phenoxyacetamide moieties but different core structures.
Uniqueness: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-21-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCBIHHVUHKKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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